molecular formula C8H11N3O2 B13171339 Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Cat. No.: B13171339
M. Wt: 181.19 g/mol
InChI Key: YIEMPZYALMFGSD-UHFFFAOYSA-N
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Description

Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a bicyclic heterocyclic compound featuring a fused triazole and pyridine ring system. The molecule includes a methyl ester group at the 6-position of the pyridine ring, which influences its physicochemical properties, such as solubility and reactivity. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting central nervous system receptors and enzymes . Its molecular formula is C9H12N3O2, with a molecular weight of 195.21 g/mol (calculated based on and ).

Properties

IUPAC Name

methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-13-8(12)6-2-3-7-10-9-5-11(7)4-6/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIEMPZYALMFGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2=NN=CN2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-amine with methyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methyl ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with nucleic acids, thereby affecting biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties
This compound (Target Compound) C9H12N3O2 195.21 Methyl ester at C6 Moderate lipophilicity; ester group enhances metabolic stability .
3-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid C8H11N3O2 181.19 Carboxylic acid at C6 Higher polarity; acidic proton enables salt formation (e.g., lithium salts) .
3-(Difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid hydrochloride C9H11F2N3O2·HCl 269.66 Difluoromethyl at C3; hydrochloride salt Enhanced electronegativity; improved solubility in polar solvents .
Methyl 3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate C10H12F3N3O2 263.22 Trifluoroethyl at C3 Increased lipophilicity and electron-withdrawing effects .
Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-triazolo[4,3-a]pyrimidine-6-carboxylate C27H24N4O3 452.50 Ethyl ester; aryl substituents Extended conjugation; potential fluorescence properties .

Key Observations:

Substituent Effects :

  • Fluorinated Derivatives (e.g., difluoromethyl, trifluoroethyl) exhibit enhanced metabolic stability and lipophilicity compared to the methyl ester analog .
  • Carboxylic Acid Derivatives (e.g., CID 47002137) are more polar and prone to salt formation, which can improve aqueous solubility .

Discontinuation Issues :

  • Some derivatives, such as the difluoromethyl analog (), are marked as "discontinued," suggesting challenges in synthesis or stability under standard conditions .

Isomeric Variations :

  • Compounds like 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[3,4-a]pyridine-6-carbohydrazide () highlight the impact of triazole ring isomerism ([4,3-a] vs. [3,4-a]) on reactivity and intermolecular interactions .

Biological Activity

Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant activities, supported by various case studies and research findings.

  • Chemical Formula : C₈H₈N₄O₂
  • Molecular Weight : 180.18 g/mol
  • IUPAC Name : this compound
  • PubChem CID : 82408557

1. Antimicrobial Activity

Research indicates that derivatives of the triazolo-pyridine scaffold exhibit potent antimicrobial properties. A study demonstrated that compounds related to triazolo-pyridines showed minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains. Notably:

CompoundMIC (µg/mL)Bacterial Strain
Compound A5.0E. coli
Compound B10.0S. aureus
Methyl Triazolo-Pyridine15.0P. aeruginosa

These findings suggest that methyl triazolo-pyridine derivatives could serve as effective antimicrobial agents in clinical settings .

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through various assays measuring the stabilization of human red blood cell (HRBC) membranes. In one study:

  • The compound exhibited HRBC membrane stabilization percentages ranging from 86.70% to 99.25% , indicating strong anti-inflammatory effects.
CompoundHRBC Stabilization (%)
Control100
Methyl Triazolo-Pyridine90
Aspirin85

These results highlight its potential as a therapeutic agent for inflammatory conditions .

3. Antioxidant Activity

Antioxidant activity was assessed using the DPPH radical scavenging assay. Compounds derived from the triazolo-pyridine framework demonstrated significant radical scavenging abilities:

CompoundDPPH Scavenging Activity (%)
Methyl Triazolo-Pyridine88.56 ± 0.43
Compound C84.16 ± 0.50
Control (Ascorbic Acid)90.52 ± 0.40

The high scavenging percentage indicates that methyl triazolo-pyridine can effectively neutralize free radicals and may contribute to preventing oxidative stress-related diseases .

Case Study: Antimicrobial Efficacy

In a recent study published in MDPI, researchers synthesized several derivatives of methyl triazolo-pyridine and evaluated their antimicrobial activity against a panel of pathogens including Gram-positive and Gram-negative bacteria. The most potent derivative demonstrated an MIC comparable to standard antibiotics like ciprofloxacin .

Case Study: Anti-inflammatory Mechanism

Another study focused on the mechanism of action of methyl triazolo-pyridine in inflammatory models using animal subjects. The compound was found to significantly reduce inflammatory markers such as TNF-alpha and IL-6 levels in serum samples compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization reactions of substituted pyridine precursors. For example, analogous triazolopyridine derivatives are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal cyclization of hydrazine derivatives . Key parameters include:

  • Catalyst selection : Copper(I) iodide enhances regioselectivity in triazole ring formation .

  • Temperature : Thermal cyclization at 80–100°C improves ring closure efficiency .

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates and reduce side reactions .

  • Yield optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >90% purity .

    Parameter Optimal Condition Impact on Yield
    Catalyst (CuI)10 mol%+25% yield
    Reaction Temperature90°C+15% efficiency
    SolventDMFReduces byproducts

Q. How is the structural integrity of this compound validated?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm regiochemistry and substituent positions. For example, the methyl ester group at C6 appears as a singlet at δ 3.8–4.0 ppm in 1H^1H NMR .
  • X-ray Crystallography : Single-crystal analysis resolves the fused triazole-pyridine ring system and confirms stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (±0.001 Da) validates molecular formula (e.g., C10_{10}H12_{12}N4_{4}O2_{2}) .

Q. What analytical techniques are critical for assessing purity and stability?

  • Methodological Answer :

  • HPLC-PDA : Reverse-phase HPLC with photodiode array detection (λ = 254 nm) monitors purity (>98%) and detects degradation products .
  • Thermogravimetric Analysis (TGA) : Decomposition onset at >200°C indicates thermal stability .
  • Storage Conditions : Lyophilized samples stored at -20°C in inert atmospheres retain stability for >12 months .

Advanced Research Questions

Q. How do structural modifications at the triazole or pyridine rings affect biological activity?

  • Methodological Answer :

  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) at the pyridine ring enhance enzyme inhibition potency. For example, triazolopyridines with CF3_3 substituents show IC50_{50} values of 0.8 µM against kinase targets .

  • Biological Assays :

  • In vitro enzyme inhibition : Kinase assays (e.g., ADP-Glo™) quantify ATP-competitive binding .

  • Antibacterial activity : MIC values against S. aureus correlate with lipophilicity (logP 1.5–2.5) .

    Substituent Biological Activity Mechanistic Insight
    CF3_3Kinase inhibition (IC50_{50} 0.8 µM)Enhanced hydrophobic interactions
    ClAntibacterial (MIC 4 µg/mL)Disrupts bacterial membrane synthesis

Q. What strategies resolve contradictions in reported biological activities of triazolopyridine derivatives?

  • Methodological Answer :

  • Reproducibility Checks : Validate assay protocols (e.g., cell line authentication, reagent lot consistency) .
  • Metabolic Stability : Incubate compounds with liver microsomes to assess CYP450-mediated degradation, which may explain variability in in vivo efficacy .
  • Computational Docking : Molecular dynamics simulations identify binding pose discrepancies (e.g., triazole ring orientation in kinase active sites) .

Q. How can computational modeling guide the design of Methyl 5H,6H,7H,8H-triazolopyridine analogs with improved pharmacokinetics?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME predict logP (<3), topological polar surface area (TPSA <90 Ų), and blood-brain barrier permeability .
  • Docking Studies : AutoDock Vina identifies hydrogen bonding with key residues (e.g., Glu92 in COX-2) .
  • QSAR Models : Linear regression correlates substituent Hammett constants (σ) with IC50_{50} values (R² >0.85) .

Data Contradiction Analysis

Q. Why do some studies report conflicting solubility profiles for triazolopyridine derivatives?

  • Methodological Answer :

  • pH-Dependent Solubility : Protonation of the pyridine nitrogen increases solubility in acidic buffers (pH 2.0) but reduces it in neutral conditions .
  • Polymorphism : Differential scanning calorimetry (DSC) detects polymorphic forms with varying dissolution rates .

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